molecular formula C14H11F3N2O2 B4391065 4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide

4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide

Cat. No.: B4391065
M. Wt: 296.24 g/mol
InChI Key: JUYRBVFDDGSGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopenta[b]pyrazine ring system with two oxygen atoms in a dioxide configuration. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide typically involves multi-step organic reactions. One common method starts with the preparation of the trifluoromethylated phenyl precursor, followed by cyclization and oxidation steps to form the final compound. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group and other substituents on the phenyl ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or amines.

Scientific Research Applications

4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine
  • 2-[3-(trifluoromethyl)phenyl]-5H-cyclopenta[b]pyrazine 1,4-dioxide
  • 4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the cyclopenta[b]pyrazine ring system. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and binding affinity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)10-4-1-3-9(7-10)13-8-18(20)11-5-2-6-12(11)19(13)21/h1,3-4,7-8H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYRBVFDDGSGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide
Reactant of Route 2
4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide
Reactant of Route 3
4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide
Reactant of Route 4
4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide
Reactant of Route 5
4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide
Reactant of Route 6
Reactant of Route 6
4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.